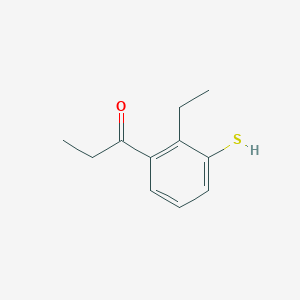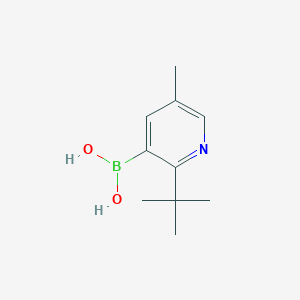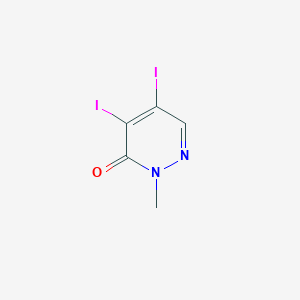
6,7-Dihydrooxepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydrooxepin-2(3H)-one is an organic compound belonging to the oxepin family This compound is characterized by a seven-membered ring containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds which undergo cyclization in the presence of acid catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts such as palladium or platinum, resulting in the formation of reduced oxepin compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature to moderate heat.
Substitution: Alkyl halides, acyl chlorides, base or acid catalysts, varying temperatures.
Major Products:
Applications De Recherche Scientifique
6,7-Dihydrooxepin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological oxidation processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6,7-Dihydrooxepin-2(3H)-one exerts its effects involves its interaction with various molecular targets. The oxygen atom in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with biological molecules.
Comparaison Avec Des Composés Similaires
Oxepin: A parent compound with a similar ring structure but lacking the specific substitutions found in 6,7-Dihydrooxepin-2(3H)-one.
Dihydrooxepin: A reduced form of oxepin with similar reactivity but different physical properties.
Oxepane: A saturated analog with a fully hydrogenated ring, showing different chemical behavior.
Uniqueness: this compound stands out due to its specific ring structure and the presence of functional groups that confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
102575-06-4 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h1-2H,3-5H2 |
Clé InChI |
DCUJLXWTWGLTMA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)







![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
